5-(furan-2-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide 5-(furan-2-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1234853-29-2
VCID: VC5763041
InChI: InChI=1S/C22H23N3O5/c26-21(15-29-17-5-2-1-3-6-17)25-10-8-16(9-11-25)14-23-22(27)18-13-20(30-24-18)19-7-4-12-28-19/h1-7,12-13,16H,8-11,14-15H2,(H,23,27)
SMILES: C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)COC4=CC=CC=C4
Molecular Formula: C22H23N3O5
Molecular Weight: 409.442

5-(furan-2-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

CAS No.: 1234853-29-2

Cat. No.: VC5763041

Molecular Formula: C22H23N3O5

Molecular Weight: 409.442

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide - 1234853-29-2

Specification

CAS No. 1234853-29-2
Molecular Formula C22H23N3O5
Molecular Weight 409.442
IUPAC Name 5-(furan-2-yl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C22H23N3O5/c26-21(15-29-17-5-2-1-3-6-17)25-10-8-16(9-11-25)14-23-22(27)18-13-20(30-24-18)19-7-4-12-28-19/h1-7,12-13,16H,8-11,14-15H2,(H,23,27)
Standard InChI Key PUCLGWDWHGFZNU-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)COC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The compound’s molecular formula (C₂₂H₂₃N₃O₅) reflects a complex arrangement of 22 carbon, 23 hydrogen, 3 nitrogen, and 5 oxygen atoms. Key functional groups include:

  • Furan-2-yl: A five-membered aromatic oxygen heterocycle contributing to lipophilicity and π-π stacking interactions .

  • Isoxazole-3-carboxamide: A nitrogen-oxygen heterocycle with a carboxamide side chain, often associated with metabolic stability and hydrogen bonding .

  • Piperidin-4-ylmethyl: A six-membered nitrogen ring providing conformational flexibility and basicity .

  • 2-Phenoxyacetyl: An ether-linked acetyl group enhancing solubility and serving as a potential pharmacophore .

Physicochemical properties such as melting point, boiling point, and density remain uncharacterized, though its molecular weight (409.4 g/mol) suggests moderate bioavailability under Lipinski’s guidelines .

Spectroscopic Characterization

While specific NMR or mass spectrometry data for this compound are unavailable, analogous structures in Search Result provide insights. For example, pyrrazole derivatives synthesized via similar routes exhibit:

  • ¹H NMR: Aromatic protons at δ 7.2–7.9 ppm, methylene groups near δ 3.0–4.0 ppm, and piperidine protons between δ 1.1–2.5 ppm .

  • LCMS: Molecular ion peaks ([M+H]⁺) around m/z 400–420, consistent with the molecular weight of 409.4 .

Synthesis and Structural Modification

Synthetic Routes

The compound’s synthesis likely follows fragment-based coupling strategies, as seen in Search Result :

  • Isoxazole Formation: Cyclocondensation of hydroxylamine with a β-keto ester precursor, such as ethyl 3-(furan-2-yl)-3-oxopropanoate.

  • Piperidine Functionalization: N-alkylation of piperidin-4-ylmethanamine with 2-phenoxyacetyl chloride under Schotten-Baumann conditions.

  • Amide Coupling: Activation of the isoxazole-3-carboxylic acid (e.g., using EDC/HOBt) followed by reaction with the functionalized piperidine intermediate.

Typical yields for analogous reactions range from 40–70%, with purification via silica gel chromatography or recrystallization .

Structure-Activity Relationship (SAR) Considerations

Search Result highlights SAR trends for Notum inhibitors, emphasizing the importance of:

  • Hydrophobic Substituents: Fluorine or chlorine atoms on aromatic rings enhance potency (e.g., IC₅₀ = 1.4 µM for 3-CF₃,4-Cl analog vs. 170 µM for unsubstituted derivative) .

  • Spatial Arrangement: Optimal distance (~6 Å) between the carboxamide and acetyl groups maximizes target engagement .

  • Piperidine Flexibility: N-Methylation reduces conformational freedom, potentially improving binding affinity .

Biological Activity and Mechanistic Insights

Serotonin Receptor Modulation

Search Result describes azacyclic compounds (e.g., piperidine derivatives) as 5-HT₂ₐ receptor inverse agonists. This compound’s piperidine and aromatic systems align with pharmacophores for CNS activity, though experimental validation is needed.

Therapeutic Applications and Future Directions

Neurological Disorders

If 5-HT₂ₐ activity is confirmed, this compound could target:

  • Schizophrenia: 5-HT₂ₐ antagonism alleviates positive symptoms (e.g., hallucinations) .

  • Depression: Modulation of serotonin signaling may enhance antidepressant efficacy .

Oncology

Notum inhibition could suppress tumor growth in Wnt-dependent cancers (e.g., colorectal adenocarcinoma) .

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